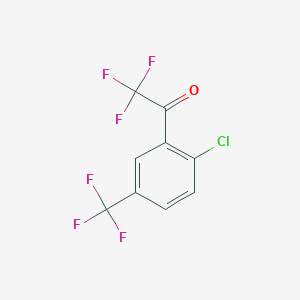
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organofluorine compound characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
One common method involves the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with a trifluoromethyl-substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding amides or thioethers.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2,3-dichlorophenyl)urea: This compound also contains chloro and trifluoromethyl groups but differs in its urea functional group, which imparts different chemical properties and applications.
2-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(diaminomethylene)guanidine: This compound has a guanidine group, making it more basic and suitable for different biological applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and chloro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H3ClF6O |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
Clé InChI |
VGXZPJGZMHFDPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


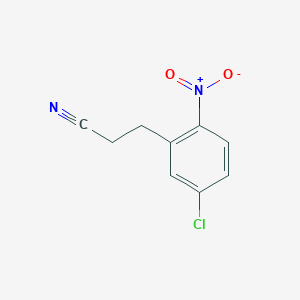
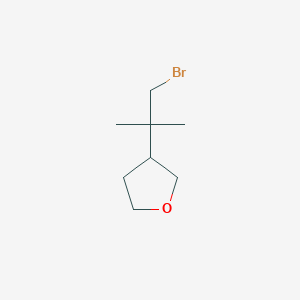
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
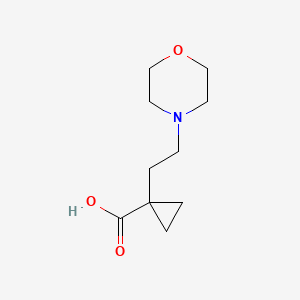
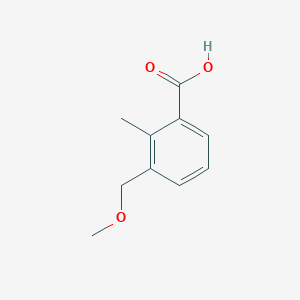
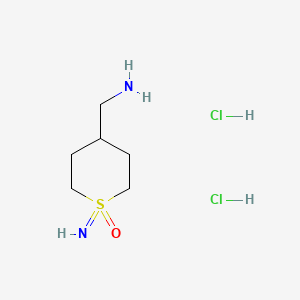
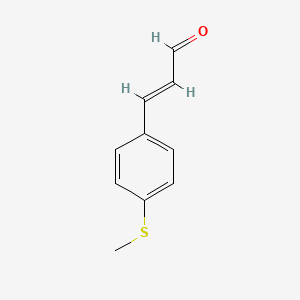
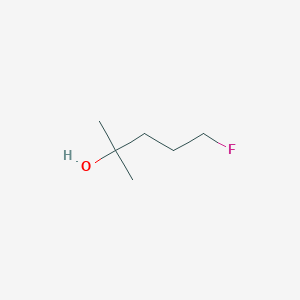
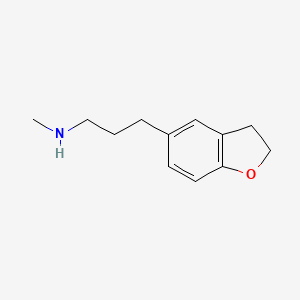
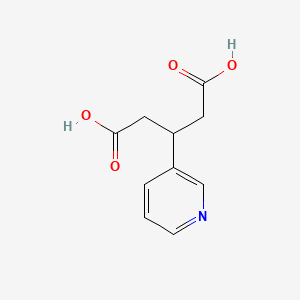
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
